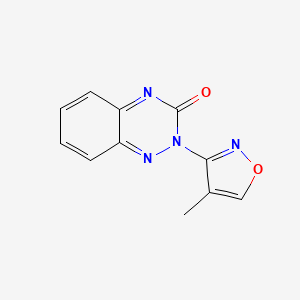

2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one

Description

2-(4-Methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one is a heterocyclic compound featuring a benzotriazinone core substituted with a 4-methylisoxazole group at the 2-position. Benzotriazinones are of significant interest in medicinal and materials chemistry due to their diverse biological activities and electronic properties. The methylisoxazole substituent introduces a nitrogen- and oxygen-containing heterocycle, which may enhance solubility, influence electronic distribution, and modulate interactions in biological systems or material applications.

Properties

IUPAC Name |

2-(4-methyl-1,2-oxazol-3-yl)-1,2,4-benzotriazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c1-7-6-17-14-10(7)15-11(16)12-8-4-2-3-5-9(8)13-15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUUEGVZMCRJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1N2C(=O)N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one typically involves the formation of the isoxazole ring followed by the construction of the benzotriazinone core. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of 4-methylisoxazole, which can be achieved by reacting hydroxylamine hydrochloride with an appropriate β-diketone in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one is a heterocyclic compound that combines an isoxazole moiety with a benzotriazinone moiety. It has a molecular formula of C11H8N4O2 . The uniqueness of this compound lies in its combination of both isoxazole and benzotriazinone moieties, which gives it specific chemical and biological properties that are not found in simpler analogs.

Scientific Research Applications

This compound is a building block in the synthesis of more complex molecules. The presence of the benzotriazinone and methylisoxazole groups in the molecule suggests potential research interest. Benzotriazinones are a class of heterocyclic compounds known for diverse biological activities, including anti-cancer and anti-microbial properties, while methylisoxazoles are another class of heterocycles with reported anti-convulsant and anti-inflammatory activities.

Biological Applications

The biological activity of this compound is notable for its role in enzyme inhibition and protein interactions. The compound has been studied for its potential to modulate various biological pathways, making it relevant in pharmacological research. Its unique structure allows it to interact with specific molecular targets, leading to significant effects on biological systems. The mechanism of action of this compound involves its interaction with specific molecular targets, which can lead to enzyme inhibition or modulation of protein functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Industrial Applications

This compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound can undergo various types of chemical reactions:

- Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

- Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Mechanism of Action

The mechanism of action of 2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes or modulation of protein functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 2: Physical Properties of Selected Benzotriazinones

Key Observations :

- Substituents significantly influence melting points. For example, 221d (pyridyl/phenyl) has a higher melting point (~210°C) than 221c (~140°C), likely due to enhanced intermolecular interactions from aromatic nitrogen .

- Electron-withdrawing groups (e.g., CF₃ in 221c) may reduce melting points by disrupting crystal packing.

Electronic and Computational Insights

Table 3: Electronic Properties from Computational Studies

Implications for Target Compound :

- The methylisoxazole group in the target compound may introduce unique electron-withdrawing/donating effects, altering frontier molecular orbitals compared to phenyl or CF₃ substituents.

Commercial and Practical Considerations

- Availability : Derivatives like sc-305608 and 064349 are commercially available, suggesting scalable synthesis routes .

Biological Activity

2-(4-Methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antitumor properties and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a benzotriazine core and an isoxazole moiety. Its molecular formula is C₁₁H₈N₄O, and it has a molecular weight of approximately 228.21 g/mol . The structural diversity allows for various interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. In particular, derivatives of benzotriazine have been evaluated for their ability to inhibit tumor cell proliferation:

- Cell Line Studies : In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxicity. For example, compounds with similar structures showed IC50 values ranging from 0.85 to 6.75 μM in 2D assays, indicating potent antitumor effects .

- Mechanism of Action : The mechanism appears to involve DNA interaction, where compounds bind within the minor groove of DNA, affecting replication and transcription processes .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor:

- Target Enzymes : It has shown promise in inhibiting various enzymes that are crucial for cancer progression and inflammation. Specifically, studies suggest that it may affect pathways related to cell survival and apoptosis .

Study 1: Antitumor Efficacy

A study published in Compounds evaluated several derivatives of benzotriazine for their antitumor activity using both 2D and 3D cell culture methods. The findings indicated that compounds similar to this compound exhibited higher efficacy in 2D cultures compared to 3D models due to better penetration and interaction with cells .

| Compound | IC50 (A549) | IC50 (HCC827) | IC50 (NCI-H358) |

|---|---|---|---|

| Compound A | 6.75 μM | 6.26 μM | 6.48 μM |

| Compound B | 0.85 μM | 5.13 μM | 7.02 μM |

| Doxorubicin | 1.31 μM | 5.86 μM | 0.32 μM |

Study 2: Enzyme Interaction

In a separate investigation focusing on enzyme inhibition, the compound was tested against several targets involved in cancer metabolism. Results indicated that it effectively inhibited certain kinases that play a role in tumor growth signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.